6-O-Desmethyldonepezil-d7 is a deuterated analog of 6-O-desmethyldonepezil, primarily utilized as a stable isotope-labeled internal standard in pharmacokinetic studies. The incorporation of deuterium atoms enhances its stability and facilitates differentiation during mass spectrometric analysis, making it a vital tool in drug metabolism and pharmacokinetic research. The compound is particularly relevant in studies involving Alzheimer's disease treatments, where it aids in tracing the metabolic pathways of its parent compound, donepezil.
6-O-Desmethyldonepezil-d7 is classified under the category of pharmaceutical compounds, specifically as a reversible inhibitor of acetylcholinesterase. This classification is significant due to its role in enhancing cholinergic transmission by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning processes . The molecular formula for 6-O-desmethyldonepezil-d7 is , with a molecular weight of approximately 422.0 g/mol.
The synthesis of 6-O-desmethyldonepezil-d7 typically involves hydrogen-deuterium exchange reactions or the use of deuterated reagents. This process can be achieved through various methods:
The industrial production mirrors laboratory synthesis but on a larger scale. Specialized equipment is employed to handle deuterated reagents efficiently, ensuring high purity and isotopic labeling of the final product. Quality control measures are crucial to confirm the integrity and isotopic composition of 6-O-desmethyldonepezil-d7 .
The molecular structure of 6-O-desmethyldonepezil-d7 retains the core framework of donepezil, characterized by its piperidine ring and methoxy groups. The incorporation of deuterium alters the mass properties without significantly changing the chemical behavior.
6-O-desmethyldonepezil-d7 can participate in various chemical reactions:
These reactions are essential for understanding the compound's behavior in biological systems and its interactions with other molecules.
6-O-desmethyldonepezil-d7 functions primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, it increases acetylcholine levels, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial for treating Alzheimer's disease, where cholinergic deficits are prevalent .
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm these properties and ensure quality control during synthesis .
6-O-desmethyldonepezil-d7 has several important applications in scientific research:
6-O-Desmethyldonepezil-d7 is a deuterium-labeled analog of the active donepezil metabolite 6-O-desmethyldonepezil. Its molecular formula is C₂₃H₂₀D₇NO₃, with a molecular weight of 372.51 g/mol [1] [2] [6]. The compound features seven deuterium atoms (d7) strategically incorporated at the benzyl moiety of the piperidine ring. Specifically, deuterium replaces hydrogen at all positions of the benzyl group’s phenyl ring (pentadeuteration) and the benzylic methylene group (dideuteration), resulting in a C₆D₅CD₂- substituent [1] [5]. This isotopic labeling retains the core pharmacophore—a piperidinylmethyl group linked to a 6-hydroxy-5-methoxy-indanone scaffold—while altering metabolic susceptibility [6] [9].
Table 1: Structural Features of 6-O-Desmethyldonepezil-d7
Feature | Description |
---|---|
Core Structure | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
Isotopic Label Position | Benzyl group (C₆D₅CD₂─) |
Labeled Sites | Phenyl ring (5D), benzylic methylene (2D) |
CAS Registry Number | 1261396-76-2 |
Molecular Weight (exact) | 372.51 g/mol |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 372.51 [M+H]⁺, consistent with the incorporation of seven deuterium atoms. Fragmentation patterns show key diagnostic ions:
Nuclear Magnetic Resonance (NMR)
¹³C-NMR and ²H-NMR validate deuterium placement:
Infrared (IR) Spectroscopy
Key IR absorptions include:
Table 2: Predicted Collision Cross Sections (CCS) for 6-O-Desmethyldonepezil-d7
Adduct Type | CCS Value (Ų) | Prediction Method |
---|---|---|
[M-H]⁻ | 191.57 | DeepCCS 1.0 (2019) |
[M+H]⁺ | 193.93 | DeepCCS 1.0 (2019) |
[M+Na]⁺ | 200.87 | DeepCCS 1.0 (2019) |
Solubility
The compound exhibits poor aqueous solubility (estimated <0.1 mg/mL in water) [1]. It is soluble in organic solvents:
Stability
Stability profiles under various conditions:
Acid Dissociation Constant (pKa)
The phenolic hydroxyl group is the primary ionizable site, with a predicted pKa of 9.54 (calculated using ALOGPS) [9]. The piperidine nitrogen (pKa ~8.91) contributes to amphoteric behavior, influencing solubility at physiological pH [9]. Deuteration does not significantly alter pKa versus the non-deuterated metabolite.
Table 3: Stability Profile of 6-O-Desmethyldonepezil-d7
Form | Storage Temperature | Duration | Degradation |
---|---|---|---|
Solid (powder) | -20°C | 3 years | <2% |
Solid (powder) | 4°C | 2 years | <5% |
DMSO solution | -80°C | 6 months | <10% |
DMSO solution | -20°C | 1 month | <15% |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8